molecular formula C8H11NO3S B1347573 4-Methoxy-2-methylbenzenesulfonamide CAS No. 59554-42-6

4-Methoxy-2-methylbenzenesulfonamide

Cat. No.: B1347573
CAS No.: 59554-42-6
M. Wt: 201.25 g/mol
InChI Key: DNKWKPATOPAAND-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbenzenesulfonamide (CAS 59554-42-6) is a chemical compound belonging to the benzenesulfonamide class, which serves as a versatile building block and key intermediate in organic synthesis and pharmaceutical research . Sulfonamide derivatives are widely utilized in the pharmaceutical industry and are known for their diverse biological activities, which may include antibacterial and anticancer properties . Researchers employ this compound in the synthesis of more complex molecules, such as N-(aroyl)-arylsulfonamides, which are studied for their distinct conformational properties and crystal packing behaviors facilitated by intermolecular hydrogen bonds . The molecular structure of sulfonamide derivatives allows them to act as both hydrogen bond donors and acceptors, a feature that is critical in supramolecular chemistry and crystal engineering for constructing specific molecular architectures . The presence of both methoxy and methyl substituents on the benzene ring influences the compound's electronic properties and steric profile, which can be a subject of spectroscopic and computational analysis . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO3S/c1-6-5-7(12-2)3-4-8(6)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKWKPATOPAAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295128
Record name 4-methoxy-2-methylbenzenesulfonamide
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Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59554-42-6
Record name 4-Methoxy-2-methylbenzenesulfonamide
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Record name 4-Methoxy-2-methylbenzenesulfonamide
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Record name 4-methoxy-2-methylbenzenesulfonamide
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Record name 4-methoxy-2-methylbenzene-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylbenzenesulfonamide typically involves the sulfonation of 4-methoxy-2-methylbenzene (also known as 2-methyl-4-methoxytoluene) followed by the introduction of the sulfonamide group. One common method is as follows:

    Sulfonation: 4-Methoxy-2-methylbenzene is reacted with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group, forming 4-methoxy-2-methylbenzenesulfonyl chloride.

    Amination: The sulfonyl chloride intermediate is then treated with ammonia (NH3) or an amine to form the sulfonamide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can be involved in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Methoxy-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological targets.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between 4-methoxy-2-methylbenzenesulfonamide and related sulfonamide derivatives:

Compound Name (CAS No.) Substituents and Functional Groups Key Structural Features Reference
This compound Methoxy (-OCH₃) at C4; methyl (-CH₃) at C2; sulfonamide (-SO₂NH₂) Compact structure with electron-donating groups enhancing lipophilicity and stability. -
N-(3-Chloro-2-methylphenyl)-4-(4-methoxybenzenesulfonamido)benzenesulfonamide () Dual sulfonamide groups; chloro (-Cl) and methyl (-CH₃) on adjacent phenyl rings; methoxy (-OCH₃) Increased steric bulk and potential for DNA/protein interaction due to multiple substituents.
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (16673-34-0) Ethyl linker with 5-chloro-2-methoxybenzamido group; sulfonamide (-SO₂NH₂) Extended side chain enhances binding to hydrophobic pockets; chloro group boosts reactivity.
4-Methoxybenzenesulfonimidamide () Sulfonimidamide (-SO₂NH₂ modified with imino group); methoxy (-OCH₃) Unique sulfonimidamide moiety alters electronic properties and potential bioavailability.
4-(4-Methoxybenzenesulfonamido)benzoic acid () Carboxylic acid (-COOH) at C4; methoxy (-OCH₃) and sulfonamide (-SO₂NH₂) Polar carboxylic acid group improves solubility but may reduce membrane permeability.

Physicochemical Properties

Key physicochemical parameters inferred from analogs:

Property This compound N-(3-Chloro-2-methylphenyl)-... () 4-[2-(5-Chloro-2-methoxy...) () 4-Methoxybenzenesulfonimidamide ()
log P (lipophilicity) ~1.1* ~2.5 (estimated) ~1.8 (estimated) ~0.7*
pKa ~6.4* Not reported Not reported ~5.5*
Water Solubility Moderate Low Moderate High

*Values inferred from structurally similar compounds in and . For example, a related acridine derivative with methoxy and methylsulfonamide groups has log P = 1.10 and pKa = 6.40 .

Enzyme Inhibition
  • MAO Inhibition : Sulfonamides with aromatic substituents, such as 4-(2-methyloxazol-4-yl)benzenesulfonamide (), exhibit MAO-B selectivity (IC₅₀ = 0.98 µM) due to hydrophobic interactions in the enzyme active site. The methyl and methoxy groups in this compound may similarly enhance MAO binding .
  • Carbonic Anhydrase Inhibition: Methoxy and methyl groups are known to modulate interactions with zinc-containing enzymes, though direct data are lacking for this compound.
Antitumor Activity
  • The compound in , with a chloro-methoxybenzamido side chain, shows potent cytotoxicity (IC₅₀ = 6.7 nM against T-47D breast cancer cells) .
  • A related amsacrine derivative () exhibits DNA intercalation and antitumor activity superior to daunorubicin, highlighting the role of methoxy and sulfonamide groups in DNA binding .

Molecular Interactions

  • DNA Binding : Sulfonamides with planar aromatic systems (e.g., acridine derivatives) intercalate into DNA, with association constants up to 2.1 × 10⁶ M⁻¹ .
  • Protein Binding : The chloro substituent in ’s compound may facilitate halogen bonding with target proteins, a feature absent in the methoxy-methyl analog .

Biological Activity

4-Methoxy-2-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various therapeutic areas, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₉H₁₃NO₃S
  • Molecular Weight : 213.27 g/mol

The presence of the methoxy group and the sulfonamide moiety contributes to its chemical stability and biological activity.

The biological activity of this compound is primarily attributed to its sulfonamide group, which can mimic natural substrates and inhibit specific enzymes. This inhibition can disrupt critical biochemical pathways, leading to various therapeutic effects. The compound's interaction with molecular targets may modulate inflammatory responses, antimicrobial activity, or even anticancer effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit bacterial growth by interfering with folic acid synthesis, a pathway critical for bacterial survival.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in MDA-MB-231 breast cancer cells.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
MDA-MB-23115.5
HepG222.3
A549 (Lung Cancer)18.7

Case Studies and Research Findings

  • Antiviral Activity : A study evaluated the antiviral properties of sulfonamide derivatives against Hepatitis B virus (HBV). The results indicated that compounds similar to this compound could inhibit HBV replication by enhancing intracellular levels of antiviral proteins like APOBEC3G .
  • Cardiovascular Effects : Research has suggested that certain sulfonamides can influence cardiovascular function by modulating calcium channels. Specifically, studies indicated that derivatives could decrease perfusion pressure through inhibition of L-type calcium channels, suggesting potential applications in managing hypertension .
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. Preliminary data suggest that it exhibits selective inhibition against CA IX, which is overexpressed in various cancers .

Q & A

Q. What synthetic methodologies are most effective for preparing 4-Methoxy-2-methylbenzenesulfonamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 4-methoxy-2-methylaniline with sulfonyl chloride derivatives under basic conditions. Electrochemical methods, such as those used for analogous sulfonamides, involve oxidizing precursors (e.g., 2,5-diethoxy-4-morpholinoaniline) in the presence of sulfinic acids, followed by Michael-type addition to form the sulfonamide moiety . Optimization includes controlling pH (8–10), temperature (0–5°C for exothermic steps), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%).

Q. How do structural features like the methoxy and methyl substituents influence the compound’s solubility and crystallinity?

  • Methodological Answer : X-ray crystallography (e.g., as applied in N-(4-Methoxybenzoyl)-2-methyl-benzenesulfonamide studies) reveals that methoxy groups enhance solubility in polar solvents (e.g., DMSO, ethanol) due to hydrogen bonding, while methyl groups increase hydrophobic interactions, affecting crystal packing . Thermal analysis (DSC/TGA) and lattice energy calculations can further correlate substituent effects with melting points and stability.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm for –OCH₃), methyl (δ ~2.5 ppm for –CH₃), and sulfonamide (δ ~7.5 ppm for aromatic protons) groups.
  • FTIR : Confirm sulfonamide S=O stretches (1320–1160 cm⁻¹) and N–H bending (~3300 cm⁻¹).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 230.05) .

Advanced Research Questions

Q. What are the mechanistic insights into the antimicrobial activity of this compound, and how does it compare to other sulfonamide derivatives?

  • Methodological Answer : The compound likely inhibits bacterial dihydropteroate synthase (DHPS) by competing with p-aminobenzoic acid (PABA), as seen in classic sulfonamides . Competitive binding assays using radiolabeled PABA and recombinant DHPS can quantify inhibition constants (Ki). Comparative studies with derivatives (e.g., triazole-sulfonamides ) show enhanced activity when electron-withdrawing groups (e.g., –NO₂) are introduced.

Q. How can computational models predict the bioactivity and pharmacokinetic properties of this compound?

  • Methodological Answer :
  • QSAR : Use descriptors like logP, polar surface area, and H-bond donors to model antimicrobial activity. For example, methoxy groups reduce logP, enhancing solubility but potentially decreasing membrane permeability .
  • Molecular Docking : Simulate interactions with DHPS (PDB ID: 1AJ0) to identify key binding residues (e.g., Phe28, Lys221) .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., >80% gastrointestinal absorption) and cytochrome P450 interactions .

Q. What are the environmental persistence and microbial degradation pathways of this compound?

  • Methodological Answer : Aerobic biodegradation studies using soil microbiota (e.g., Pseudomonas spp.) reveal partial cleavage of the sulfonamide bond, forming methoxybenzoic acid intermediates. LC-MS/MS tracks degradation products, while metagenomic analysis identifies catabolic genes (e.g., sul1, sul2) . Half-life (t₁/₂) in aqueous systems varies with pH (e.g., 15 days at pH 7 vs. 30 days at pH 5).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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